GNE-7883

Beschreibung

Eigenschaften

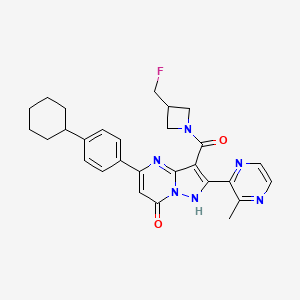

Molekularformel |

C28H29FN6O2 |

|---|---|

Molekulargewicht |

500.6 g/mol |

IUPAC-Name |

5-(4-cyclohexylphenyl)-3-[3-(fluoromethyl)azetidine-1-carbonyl]-2-(3-methylpyrazin-2-yl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |

InChI |

InChI=1S/C28H29FN6O2/c1-17-25(31-12-11-30-17)26-24(28(37)34-15-18(14-29)16-34)27-32-22(13-23(36)35(27)33-26)21-9-7-20(8-10-21)19-5-3-2-4-6-19/h7-13,18-19,33H,2-6,14-16H2,1H3 |

InChI-Schlüssel |

OMGKSFJZXSXHCA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC=CN=C1C2=C(C3=NC(=CC(=O)N3N2)C4=CC=C(C=C4)C5CCCCC5)C(=O)N6CC(C6)CF |

Herkunft des Produkts |

United States |

Foundational & Exploratory

GNE-7883: A Deep Dive into its Cellular Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-7883 is a potent and selective small molecule inhibitor that has emerged as a critical tool compound for investigating the Hippo signaling pathway and its role in cancer. This technical guide provides an in-depth overview of the cellular target of this compound, its mechanism of action, and the key experimental data and protocols that underpin our understanding of this compound. This compound acts as an allosteric, reversible, and pan-TEAD inhibitor, targeting the four TEAD family transcription factors (TEAD1-4).[1][2] These transcription factors are the final downstream effectors of the Hippo pathway, a critical regulator of organ size, cell proliferation, and apoptosis. In many cancers, the Hippo pathway is dysregulated, leading to the activation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif). YAP and TAZ then translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell growth and survival.[1] this compound functions by binding to a lipid pocket on TEAD proteins, which induces a conformational change that allosterically inhibits the interaction between TEAD and YAP/TAZ.[3][4] This disruption of the YAP/TAZ-TEAD complex is a key therapeutic strategy for cancers with Hippo pathway alterations. Furthermore, this compound has shown significant promise in overcoming resistance to other targeted therapies, such as KRAS G12C inhibitors.[1]

Quantitative Data

The potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Biochemical Potency of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| TEAD1-YAP Interaction | TR-FRET | 4 | [5] |

| TEAD2-YAP Interaction | TR-FRET | 4 | [5] |

| TEAD3-YAP Interaction | TR-FRET | 4 | [5] |

| TEAD4-YAP Interaction | TR-FRET | 4 | [5] |

Cellular Potency of this compound

| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |

| OVCAR-8 | Ovarian Cancer | Cell Viability | ~0.1 | [6] |

| NCI-H226 | Mesothelioma | Cell Viability | ~0.1 | [6] |

| MSTO-211H | Mesothelioma | Cell Viability | ~0.1 | [6] |

| NCI-H358 (Sotorasib-resistant) | Non-Small Cell Lung Cancer | Cell Viability | Not specified, but overcomes resistance | [1] |

| SW837 (Sotorasib-resistant) | Colorectal Cancer | Cell Viability | Not specified, but overcomes resistance | [5] |

Signaling Pathway and Mechanism of Action

This compound targets the final step in the Hippo signaling pathway, the interaction between the TEAD transcription factors and their co-activators YAP and TAZ. The following diagram illustrates this pathway and the mechanism of inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide representative protocols for the key experiments used to characterize this compound. These are based on standard laboratory procedures and information from the primary literature.

TEAD-YAP Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay is used to quantify the ability of a compound to disrupt the interaction between TEAD and YAP proteins.

Materials:

-

Recombinant His-tagged TEAD protein (YAP-binding domain)

-

Biotinylated YAP peptide

-

Europium-labeled anti-His antibody (Donor)

-

XL665-labeled streptavidin (Acceptor)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

This compound and other test compounds

-

384-well low-volume black plates

-

TR-FRET plate reader

Procedure:

-

Prepare a serial dilution of this compound and control compounds in DMSO.

-

In a 384-well plate, add a small volume of the compound dilutions.

-

Add His-tagged TEAD protein to each well and incubate for 30 minutes at room temperature to allow for compound binding.

-

Add biotinylated YAP peptide to the wells and incubate for 60 minutes at room temperature.

-

Add a mixture of Europium-labeled anti-His antibody and XL665-labeled streptavidin.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths (e.g., 615 nm for Europium and 665 nm for XL665) after a time delay (e.g., 60 µs).

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and plot the ratio against the compound concentration to determine the IC50 value.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation and survival of cancer cell lines.

Materials:

-

YAP/TAZ-dependent cancer cell lines (e.g., OVCAR-8, NCI-H226)

-

Complete cell culture medium

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

96-well or 384-well clear or white-walled tissue culture plates

-

Luminometer

Procedure:

-

Seed cells in a 96-well or 384-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO as a vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours or 7 days).

-

Allow the plate to equilibrate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Normalize the data to the vehicle-treated control and plot the percentage of viability against the compound concentration to calculate the IC50 value.

Co-Immunoprecipitation (Co-IP) of YAP and TEAD

This technique is used to demonstrate that this compound disrupts the interaction between endogenous YAP and TEAD proteins within a cellular context.

Materials:

-

YAP/TAZ-dependent cancer cell lines (e.g., NCI-H226)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-pan-TEAD antibody or anti-YAP antibody

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., Laemmli sample buffer)

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibodies against YAP and TEAD

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Culture cells to ~80-90% confluency and treat with this compound or DMSO for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation to remove cellular debris.

-

Pre-clear the lysates by incubating with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysates with the primary antibody (e.g., anti-pan-TEAD) overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with cold wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Perform Western blotting using primary antibodies against YAP and TEAD to detect the co-immunoprecipitated proteins.

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

ATAC-seq is used to assess changes in chromatin accessibility at TEAD binding motifs following treatment with this compound.

Materials:

-

Cells treated with this compound or DMSO

-

Lysis buffer (containing NP-40)

-

Tn5 transposase and tagmentation buffer (from a commercial kit)

-

DNA purification kit

-

PCR reagents for library amplification

-

Next-generation sequencing platform

Procedure:

-

Harvest and lyse a small number of cells (e.g., 50,000) in a hypotonic lysis buffer to isolate the nuclei.

-

Incubate the nuclei with Tn5 transposase, which will simultaneously cut accessible chromatin and ligate sequencing adapters.

-

Purify the "tagmented" DNA.

-

Amplify the DNA library by PCR.

-

Purify the amplified library to remove primers and adapters.

-

Perform next-generation sequencing on the library.

-

Analyze the sequencing data to identify regions of open chromatin and perform motif analysis to determine if TEAD binding sites are enriched in regions with decreased accessibility in this compound-treated cells.

Experimental Workflow Visualization

The following diagram provides a high-level overview of the experimental workflow for the discovery and characterization of this compound.

Conclusion

This compound is a well-characterized, potent, and allosteric pan-TEAD inhibitor that serves as an invaluable tool for studying the Hippo signaling pathway. Its mechanism of action, involving the disruption of the YAP/TAZ-TEAD protein-protein interaction, has been rigorously validated through a variety of biochemical and cellular assays. The quantitative data on its potency and the detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the fields of cancer biology and drug discovery. The ability of this compound to overcome resistance to other targeted therapies highlights its potential as a component of combination treatments for a range of cancers. Further investigation into the therapeutic applications of TEAD inhibitors, informed by the foundational understanding of compounds like this compound, holds significant promise for the development of novel cancer treatments.

References

- 1. Targeting TEAD-ious resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drughunter.com [drughunter.com]

- 3. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

GNE-7883: A Pan-TEAD Inhibitor for Oncogenic Signaling

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is a key driver in the development and progression of various cancers. The transcriptional coactivators Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ) are the primary downstream effectors of this pathway. When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors (TEAD1-4), leading to the expression of genes that promote cell proliferation and inhibit apoptosis. GNE-7883 is a potent, reversible, and allosteric pan-TEAD inhibitor that has shown significant promise in preclinical studies by disrupting the YAP/TAZ-TEAD interaction.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound functions as an allosteric inhibitor of all four human TEAD paralogs.[1][2] It binds to a lipid pocket on the TEAD protein, inducing a conformational change that prevents the binding of YAP and TAZ.[2][3] This disruption of the YAP/TAZ-TEAD protein-protein interaction is central to its anti-cancer activity, as it blocks the transcriptional program that drives tumor growth.[2] Furthermore, this compound has been shown to overcome both intrinsic and acquired resistance to KRAS G12C inhibitors, highlighting its potential in combination therapies.[1][2]

dot

Caption: this compound allosterically inhibits TEAD, blocking YAP/TAZ binding and downstream signaling.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various biochemical and cellular assays.

Table 1: Biochemical Activity of this compound

| Parameter | Target | Assay | Value | Reference |

| Lipid Pocket Affinity | Pan-TEAD | Not Specified | ~330 nM | [4][5] |

| IC50 | TEAD3-YAP | TR-FRET | 1.4 µM (for precursor compound 1) |

Table 2: Cellular Potency of this compound

| Cell Line | Cancer Type | Assay | EC50 / GI50 | Reference |

| OVCAR-8 | Ovarian Cancer | Cell Viability | 115 nM | |

| NCI-H226 | Mesothelioma | Cell Viability | 333 nM | |

| MSTO-211H | Mesothelioma | Cell Viability | Not Specified | [6] |

| HCC1576 | Breast Cancer | Cell Viability | Not Specified | [6] |

| MDA-MB-231 | Breast Cancer | Cell Viability | Not Specified |

Table 3: In Vivo Efficacy of this compound

| Xenograft Model | Treatment | Dosing Regimen | Outcome | Reference |

| NCI-H226 | This compound | 250 mg/kg (4 days on, 2 days off) | Tumor growth arrest | [6] |

| MSTO-211H | This compound | 250 mg/kg (4 days on, 2 days off) | Tumor regression | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay was used in the high-throughput screening that led to the discovery of this compound.

-

Reagents: His-tagged TEAD3, biotinylated YAP peptide, europium-labeled anti-His antibody, and XL665-labeled streptavidin.

-

Procedure:

-

Pre-incubate His-tagged TEAD3 with the test compounds for 30 minutes at room temperature.

-

Add biotinylated YAP peptide to the TEAD-compound mixture and incubate for 60 minutes at room temperature.

-

Add a mixture of europium-labeled anti-His antibody and XL665-labeled streptavidin.

-

Measure the TR-FRET signal. A decrease in the signal indicates inhibition of the TEAD-YAP interaction.

-

Cell Viability Assay

This assay is used to determine the effect of this compound on the proliferation of cancer cell lines.

-

Reagents: Cell culture medium, this compound, and a cell viability reagent (e.g., CellTiter-Glo® or MTT).

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the luminescence or absorbance to determine the number of viable cells.

-

Calculate the EC50 or GI50 values from the dose-response curves.

-

Soft Agar Colony Formation Assay

This assay assesses the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of tumorigenicity.

-

Reagents: Agar, cell culture medium, this compound.

-

Procedure:

-

Prepare a base layer of agar in 6-well plates.

-

Resuspend cells in a top layer of agar containing different concentrations of this compound.

-

Overlay the cell-containing agar on top of the base layer.

-

Incubate the plates for 2-3 weeks, feeding the cells with medium containing this compound periodically.

-

Stain the colonies with crystal violet and count them.

-

dot

Caption: A typical workflow for the preclinical evaluation of a TEAD inhibitor like this compound.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice).

-

Procedure:

-

Subcutaneously inject cancer cells (e.g., NCI-H226 or MSTO-211H) into the flanks of the mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 250 mg/kg) or vehicle control according to the specified schedule (e.g., 4 days on, 2 days off).

-

Measure tumor volume and body weight regularly.

-

At the end of the study, excise the tumors for further analysis (e.g., pharmacodynamic markers).

-

Synergy with KRAS G12C Inhibitors

A significant finding is the ability of this compound to overcome resistance to KRAS G12C inhibitors like sotorasib.[1] This is attributed to the fact that resistance to KRAS inhibition can be driven by the activation of the YAP/TAZ pathway. By co-administering this compound, this resistance mechanism is blocked, leading to a more potent and durable anti-tumor response.[1]

dot

References

- 1. Targeting TEAD-ious resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. TEAD-targeting small molecules induce a cofactor switch to regulate the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

GNE-7883: A Deep Dive into the Structure-Activity Relationship of a Pan-TEAD Allosteric Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of GNE-7883, a potent and reversible allosteric inhibitor of the transcriptional enhanced associate domain (TEAD) family of transcription factors. By binding to a conserved lipid pocket, this compound effectively disrupts the crucial protein-protein interaction between TEAD and its co-activators, YAP (Yes-associated protein) and TAZ, central players in the Hippo signaling pathway. This guide will detail the quantitative biochemical and cellular data, outline the key experimental protocols used in its characterization, and visualize the relevant biological pathways and experimental workflows.

Introduction: Targeting the Hippo Pathway

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The downstream effectors of this pathway, YAP and TAZ, are transcriptional co-activators that, when translocated to the nucleus, bind to the TEAD family of transcription factors (TEAD1-4) to drive the expression of genes that promote cell growth and inhibit apoptosis. This compound emerged from a high-throughput screening campaign and subsequent rational, structure-based drug design as a pan-TEAD inhibitor, offering a promising therapeutic strategy for cancers dependent on YAP/TAZ-TEAD signaling.[1][2][3]

Mechanism of Action: Allosteric Inhibition of the YAP/TAZ-TEAD Interaction

This compound functions as an allosteric inhibitor. Instead of competing with YAP/TAZ at their direct binding interfaces on TEAD, it occupies a deep, conserved lipid-binding pocket.[1][4][5] This binding event induces a conformational change in TEAD that perturbs the YAP/TAZ binding site, thereby preventing the formation of the active transcriptional complex.[1][6] This allosteric mechanism allows for high potency and selectivity.

Structure-Activity Relationship (SAR)

The development of this compound from an initial hit, "compound 1," provides a clear illustration of successful structure-based drug design. The key to its enhanced potency, particularly against TEAD4, was the strategic modification of its chemical structure to optimize interactions within the TEAD lipid pocket.[7]

Key Structural Features and Interactions:

The crystal structure of this compound bound to the TEAD2 lipid pocket (PDB ID: 7TYP) reveals critical molecular interactions.[7][8] A pivotal modification from its precursors was the introduction of a methylpyrazine group. This addition facilitates a hydrogen bond with a conserved serine residue (Ser345 in TEAD2) and expands a network of water-mediated interactions within the binding pocket.[7] This optimization led to significant gains in biochemical potency across all TEAD paralogs.[7]

dot

Caption: Evolution of this compound through structure-based design.

Quantitative Data

The potency of this compound has been quantified through various biochemical and cellular assays. The tables below summarize the key findings.

Table 1: Biochemical Potency of this compound Against TEAD Paralogs [9]

| Assay Type | TEAD1 IC₅₀ (nM) | TEAD2 IC₅₀ (nM) | TEAD3 IC₅₀ (nM) | TEAD4 IC₅₀ (nM) |

| Lipid Displacement | 34 | 14 | 37 | 13 |

| YAP Interaction | 39 | 13 | 93 | 34 |

| TAZ Interaction | 50 | 11 | 102 | 28 |

Table 2: Cellular Activity of this compound in YAP/TAZ-Dependent Cancer Cell Lines [9]

| Cell Line | Cancer Type | EC₅₀ (nM) |

| MDA-MB-231-Luc | Breast Cancer | 3 |

| OVCAR-8 | Ovarian Cancer | 115 |

| NCI-H226 | Mesothelioma | 333 |

Experimental Protocols

The characterization of this compound involved several key experimental methodologies. Below are detailed descriptions of the core assays.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for YAP/TAZ-TEAD Interaction

This biochemical assay was employed to quantify the ability of this compound to disrupt the interaction between TEAD proteins and YAP or TAZ peptides.

-

Principle: The assay relies on Förster resonance energy transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore. A His-tagged TEAD protein is labeled with an anti-His antibody conjugated to the donor, and a biotinylated YAP or TAZ peptide is complexed with streptavidin-conjugated to the acceptor. When in close proximity (i.e., when YAP/TAZ is bound to TEAD), excitation of the donor results in energy transfer and emission from the acceptor. This compound, by disrupting this interaction, causes a decrease in the acceptor signal.

-

Methodology:

-

Purified His-tagged TEAD protein (YAP-binding domain) is pre-incubated with a Europium-labeled anti-His antibody.

-

The TEAD-antibody complex is then incubated with varying concentrations of this compound or DMSO control for 30 minutes.

-

A biotinylated YAP or TAZ peptide complexed with a streptavidin-conjugated acceptor is added to the mixture.

-

After a further incubation period, the fluorescence is measured at the emission wavelengths of both the donor and acceptor.

-

The ratio of the acceptor to donor signal is calculated, and IC₅₀ values are determined by fitting the data to a four-parameter dose-response curve.[7]

-

dot

Caption: Workflow for the HTRF-based YAP/TAZ-TEAD interaction assay.

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

ATAC-seq was utilized to assess the impact of this compound on chromatin accessibility at a genomic scale, specifically at TEAD binding motifs.

-

Principle: This technique uses a hyperactive Tn5 transposase to preferentially insert sequencing adapters into open, accessible regions of chromatin. By sequencing the resulting DNA fragments, a genome-wide map of chromatin accessibility can be generated.

-

Methodology:

-

OVCAR-8 cells were treated with this compound or DMSO for 48 hours.

-

Nuclei were isolated from the treated cells.

-

The isolated nuclei were subjected to tagmentation with the Tn5 transposase, which simultaneously fragments the DNA in open chromatin regions and ligates sequencing adapters.

-

The resulting DNA fragments were purified and amplified by PCR to generate a sequencing library.

-

The library was sequenced using a next-generation sequencing platform.

-

Sequencing reads were aligned to the human genome, and regions of differential chromatin accessibility between this compound-treated and control cells were identified. A focus was placed on chromatin accessibility at known TEAD binding motifs.[1][10]

-

Caption: Mechanism of this compound in the context of the Hippo signaling pathway.

Conclusion

This compound is a well-characterized, potent, and pan-TEAD allosteric inhibitor that effectively abrogates the oncogenic output of the Hippo pathway. Its development showcases the power of structure-based drug design in targeting challenging protein-protein interactions. The comprehensive biochemical and cellular data, supported by detailed experimental methodologies, establish this compound as a valuable tool for cancer research and a promising candidate for therapeutic development, particularly in YAP/TAZ-dependent malignancies and in combination therapies to overcome resistance to other targeted agents.

References

- 1. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drughunter.com [drughunter.com]

- 3. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. selleckchem.com [selleckchem.com]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. 7TYP: TEAD2 bound to this compound [ncbi.nlm.nih.gov]

- 9. | BioWorld [bioworld.com]

- 10. researchgate.net [researchgate.net]

The Role of YAP/TAZ in the Activity of GNE-7883: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-7883 is a potent and selective small molecule inhibitor that targets the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis. The primary downstream effectors of this pathway are the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ). In many cancers, the Hippo pathway is dysregulated, leading to the hyperactivation of YAP/TAZ, which in turn drives tumor growth and survival. This compound functions as a pan-TEAD inhibitor, allosterically blocking the interaction between YAP/TAZ and the TEA domain (TEAD) family of transcription factors, which is essential for the oncogenic activity of YAP/TAZ.[1][2][3] This technical guide provides an in-depth overview of the role of YAP/TAZ in the therapeutic activity of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.

Introduction to the Hippo-YAP/TAZ Signaling Pathway

The Hippo signaling pathway is a key regulator of tissue growth and homeostasis.[1][3] When the pathway is active, a kinase cascade leads to the phosphorylation and cytoplasmic sequestration of YAP and TAZ, preventing their nuclear translocation and subsequent pro-proliferative gene transcription.[4] Conversely, when the Hippo pathway is inactive, unphosphorylated YAP and TAZ translocate to the nucleus, where they bind to TEAD transcription factors (TEAD1-4) to drive the expression of genes involved in cell proliferation, survival, and migration.[2][4] Dysregulation of this pathway, often through mutations in upstream components like NF2, leads to constitutive YAP/TAZ activation and is a hallmark of several cancers, including mesothelioma, lung, and ovarian cancers.[5]

This compound: A Pan-TEAD Allosteric Inhibitor

This compound is a small molecule inhibitor that was discovered through high-throughput screening and subsequent rational design.[6][7] It acts as a potent, allosteric, and reversible pan-TEAD inhibitor.[2][6] this compound binds to the lipid pocket of all four TEAD paralogs, inducing a conformational change that prevents the binding of YAP and TAZ.[1][3] This disruption of the YAP/TAZ-TEAD complex is the primary mechanism by which this compound exerts its anti-cancer effects.[1][2]

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action in inhibiting the YAP/TAZ-TEAD signaling pathway.

Quantitative Pharmacological Data

The potency and efficacy of this compound have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Activity of this compound against TEAD Paralogs

| TEAD Paralog | IC50 vs. Lipid (nM) | IC50 vs. YAP (nM) | IC50 vs. TAZ (nM) |

| TEAD1 | 34 | 39 | 50 |

| TEAD2 | 14 | 13 | 11 |

| TEAD3 | 37 | 93 | 102 |

| TEAD4 | 13 | 34 | 28 |

| Data sourced from BioWorld.[8] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (nM) |

| MDA-MB-231 | Breast Cancer | 3 |

| OVCAR8 | Ovarian Cancer | 115 |

| NCI-H226 | Lung Cancer | 333 |

| Data sourced from BioWorld.[8] |

Key Preclinical Experiments and Protocols

The anti-cancer activity of this compound has been demonstrated in a variety of preclinical models. This section details the methodologies for key experiments.

Cell Viability Assay

This assay measures the dose-dependent effect of this compound on the proliferation and survival of cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., OVCAR-8, NCI-H226) in 96-well plates at a density of 1,000 to 5,000 cells per well and incubate overnight.[9][10]

-

Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO as a vehicle control.

-

Incubation: Incubate the plates for 3 to 7 days at 37°C in a humidified incubator with 5% CO2.[9]

-

Viability Assessment: Add a viability reagent such as Cell Counting Kit-8 (CCK-8) or MTS reagent to each well and incubate for 1-4 hours.[9][11]

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 490 nm for MTS) using a microplate reader.[9][11]

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot the dose-response curves to determine the EC50 values.

Soft Agar Colony Formation Assay

This assay assesses the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of malignant transformation.

Protocol:

-

Base Agar Layer: Prepare a base layer of 0.5-0.6% agar in cell culture medium in 6-well plates and allow it to solidify.[12][13]

-

Cell Suspension: Harvest and resuspend cancer cells in a top layer of 0.3-0.4% low-melting-point agarose in culture medium containing various concentrations of this compound or DMSO.[14]

-

Plating: Gently overlay the cell-agarose suspension onto the solidified base layer.

-

Incubation: Incubate the plates at 37°C for 2-4 weeks, feeding the cells with culture medium twice a week.[13][15]

-

Staining and Counting: Stain the colonies with crystal violet and count the number of colonies using a microscope.[14]

Experimental Workflow: In Vitro Assays

Caption: Workflow for in vitro cell viability and colony formation assays.

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

ATAC-seq is used to identify changes in chromatin accessibility at a genome-wide level, providing insights into how this compound affects the binding of transcription factors like TEAD.

Protocol:

-

Cell Treatment: Treat cancer cells (e.g., OVCAR-8) with this compound or DMSO for a specified time (e.g., 48 hours).[10]

-

Nuclei Isolation: Harvest the cells and isolate the nuclei using a lysis buffer.

-

Tagmentation: Treat the isolated nuclei with the Tn5 transposase, which will cut and ligate sequencing adapters into accessible regions of the chromatin.[16]

-

DNA Purification: Purify the tagmented DNA.

-

PCR Amplification: Amplify the library of DNA fragments using PCR.

-

Sequencing: Perform high-throughput sequencing of the amplified library.

-

Data Analysis: Align the sequencing reads to the reference genome and identify regions with differential chromatin accessibility between this compound-treated and control cells. Analyze for enrichment of specific transcription factor binding motifs, such as the TEAD motif.

Xenograft Mouse Models

In vivo efficacy of this compound is evaluated using xenograft mouse models, where human cancer cells are implanted into immunocompromised mice.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., NCI-H226) into the flank of immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Administer this compound or a vehicle control to the mice via a specified route (e.g., subcutaneous injection) and schedule.[10]

-

Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

-

Data Analysis: Compare the tumor growth rates between the this compound-treated and control groups to determine the anti-tumor efficacy.

Overcoming KRAS G12C Inhibitor Resistance

A significant finding is the ability of this compound to overcome both intrinsic and acquired resistance to KRAS G12C inhibitors like sotorasib.[1][17] Resistance to KRAS inhibitors is often associated with the activation of YAP/TAZ signaling.[9] By co-administering this compound with a KRAS G12C inhibitor, the YAP/TAZ-mediated resistance mechanism can be suppressed, leading to a synergistic anti-tumor effect.[17]

Logical Relationship in Overcoming Drug Resistance

Caption: this compound overcomes KRAS inhibitor resistance by blocking YAP/TAZ activation.

Conclusion

This compound represents a promising therapeutic strategy for cancers driven by aberrant YAP/TAZ activity. Its mechanism as a pan-TEAD allosteric inhibitor effectively disrupts the oncogenic YAP/TAZ-TEAD transcriptional program. The preclinical data robustly support its anti-tumor efficacy, both as a single agent in YAP/TAZ-dependent cancers and in combination with targeted therapies like KRAS G12C inhibitors to overcome resistance. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of targeting the YAP/TAZ-TEAD axis in cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting TEAD-ious resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. blog.cellsignal.com [blog.cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of this compound, a novel reversible pan-TEAD binder which functions as an allosteric inhibitor against YAP/TAZ: Hit identification, rational design and in Vivo PK/PD results - American Chemical Society [acs.digitellinc.com]

- 7. drughunter.com [drughunter.com]

- 8. researchgate.net [researchgate.net]

- 9. JCI Insight - YAP/TAZ mediates resistance to KRAS inhibitors through inhibiting proapoptosis and activating the SLC7A5/mTOR axis [insight.jci.org]

- 10. researchgate.net [researchgate.net]

- 11. protocols.io [protocols.io]

- 12. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio.libretexts.org [bio.libretexts.org]

- 14. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]

- 15. artscimedia.case.edu [artscimedia.case.edu]

- 16. Assay for Transposase-Accessible Chromatin with High-Throughput Sequencing (ATAC-Seq) Protocol for Zebrafish Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

GNE-7883 and its Allosteric Grip on TEAD Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GNE-7883, a potent and selective pan-TEAD inhibitor. It delves into the specifics of its binding pocket on the Transcriptional Enhanced Associate Domain (TEAD) proteins, its mechanism of action, and the experimental methodologies used for its characterization. This document is intended to be a valuable resource for researchers and professionals in the fields of oncology, signal transduction, and drug discovery.

Introduction to the Hippo-YAP-TEAD Pathway and this compound

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2][3] Its dysregulation is frequently implicated in the development and progression of various cancers.[4][5] The downstream effectors of this pathway, YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), are transcriptional co-activators that, when activated, translocate to the nucleus and interact with TEAD transcription factors (TEAD1-4).[1][2][3] This interaction drives the expression of genes that promote cell proliferation and survival.[3][6]

This compound is a small-molecule inhibitor that allosterically blocks the interaction between YAP/TAZ and all four human TEAD paralogs.[7][8] It achieves this by binding to the central lipid pocket of the TEAD proteins, inducing a conformational change that prevents the binding of YAP and TAZ.[7][9] This pan-TEAD inhibitor has demonstrated potent anti-proliferative activity in various cancer cell lines and has shown efficacy in overcoming resistance to other targeted therapies, such as KRAS G12C inhibitors.[6][7][8]

The this compound Binding Pocket and Mechanism of Action

This compound targets a deep, hydrophobic lipid-binding pocket located in the core of the TEAD protein.[6][7] This pocket is also the site of post-translational palmitoylation, a modification essential for TEAD stability and its interaction with YAP/TAZ.[6] By occupying this pocket, this compound induces an allosteric shift in the TEAD protein structure.[6] This conformational change disrupts the binding interfaces for YAP and TAZ, specifically impacting the interaction at what is known as "interface 3".[6] This allosteric inhibition is a key feature of this compound, distinguishing it from inhibitors that directly target the protein-protein interaction interface.

The binding of this compound to the lipid pocket has been confirmed by structural studies, including X-ray crystallography of the this compound-TEAD2 complex.[10][11] This detailed structural information has been crucial in understanding the precise mechanism of allosteric inhibition and has guided the rational design of potent and selective TEAD inhibitors.[9]

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, including its biochemical potency against TEAD paralogs and its cellular activity in various cancer cell lines.

Table 1: Biochemical Potency of this compound against TEAD Paralogs [12]

| Target | IC50 vs. Lipid (nM) | IC50 vs. YAP (nM) | IC50 vs. TAZ (nM) |

| TEAD1 | 34 | 39 | 50 |

| TEAD2 | 14 | 13 | 11 |

| TEAD3 | 37 | 93 | 102 |

| TEAD4 | 13 | 34 | 28 |

Table 2: Cellular Activity of this compound in Cancer Cell Lines [12][13]

| Cell Line | Cancer Type | EC50 (nM) |

| MDA-MB-230 Luc | Breast Cancer | 3 |

| OVCAR8 | Ovarian Cancer | 115 |

| NCI-H226 | Mesothelioma | 333 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are descriptions of key experimental protocols used in the characterization of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are a common method for studying protein-protein interactions and for high-throughput screening of small molecule inhibitors.[14][15][16]

Objective: To quantify the inhibitory effect of this compound on the YAP/TAZ-TEAD interaction.

Principle: This assay relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity.[17] In the context of this compound, a long-lifetime lanthanide chelate (e.g., terbium) serves as the donor, typically conjugated to an antibody that recognizes a tag on the TEAD protein (e.g., His-tag).[7][17] A fluorescently labeled peptide derived from YAP or TAZ acts as the acceptor. When the YAP/TAZ peptide is bound to TEAD, excitation of the donor results in energy transfer and emission from the acceptor. This compound disrupts this interaction, leading to a decrease in the TR-FRET signal.[7]

General Protocol:

-

Reagent Preparation:

-

Recombinant, tagged TEAD protein (e.g., His-tagged TEAD) is purified.

-

A biotinylated or fluorescently labeled peptide corresponding to the TEAD-binding domain of YAP or TAZ is synthesized.

-

A europium- or terbium-labeled antibody against the TEAD tag and a streptavidin-conjugated acceptor fluorophore (e.g., XL665) are used.[7]

-

-

Assay Procedure:

-

His-tagged TEAD protein is pre-incubated with varying concentrations of this compound for 30 minutes at room temperature.[7]

-

The biotinylated YAP/TAZ peptide is then added to the TEAD-compound mixture and incubated for 60 minutes at room temperature.[7]

-

A solution containing the europium-labeled anti-His antibody and streptavidin-XL665 is added.[7]

-

The plate is incubated to allow for binding to reach equilibrium.

-

-

Data Acquisition:

-

Data Analysis:

-

The ratio of acceptor to donor emission is calculated.

-

IC50 values are determined by plotting the TR-FRET signal against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Cell-Based Reporter Assay

Cell-based reporter assays are used to measure the transcriptional activity of the YAP/TAZ-TEAD complex within a cellular context.[18][19]

Objective: To assess the ability of this compound to inhibit TEAD-dependent gene transcription.

Principle: A reporter construct is engineered to contain a promoter with multiple TEAD-binding sites (e.g., GTIIC) upstream of a reporter gene, typically luciferase or a fluorescent protein.[18] When YAP/TAZ are active, they bind to TEADs on this promoter, driving the expression of the reporter gene. This compound, by inhibiting the YAP/TAZ-TEAD interaction, reduces reporter gene expression, which can be quantified.

General Protocol:

-

Cell Line and Transfection:

-

A suitable cancer cell line with an active Hippo pathway (e.g., OVCAR-8) is chosen.[7]

-

Cells are plated in multi-well plates (e.g., 384-well) and incubated overnight.[7]

-

The cells are then transfected with the TEAD-responsive reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).

-

-

Compound Treatment:

-

The day after transfection, cells are treated with a dilution series of this compound.[7]

-

Cells are incubated with the compound for a sufficient period (e.g., 24-48 hours) to allow for changes in gene expression.

-

-

Lysis and Signal Detection:

-

Cells are lysed, and the activity of both the primary reporter (e.g., firefly luciferase) and the normalization reporter (e.g., Renilla luciferase) is measured using a luminometer.

-

-

Data Analysis:

-

The primary reporter signal is normalized to the control reporter signal to account for variations in cell number and transfection efficiency.

-

EC50 values are calculated by plotting the normalized reporter activity against the logarithm of the this compound concentration and fitting to a dose-response curve.

-

Visualizations

The following diagrams illustrate the Hippo-YAP-TEAD signaling pathway, the mechanism of this compound, and a representative experimental workflow.

Caption: The Hippo-YAP-TEAD signaling pathway.

Caption: Allosteric inhibition of TEAD by this compound.

Caption: Workflow for a TR-FRET based assay.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structural and functional insights into the TEAD-YAP complex in the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. blog.cellsignal.com [blog.cellsignal.com]

- 4. mdpi.com [mdpi.com]

- 5. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting TEAD-ious resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of this compound, a novel reversible pan-TEAD binder which functions as an allosteric inhibitor against YAP/TAZ: Hit identification, rational design and in Vivo PK/PD results - American Chemical Society [acs.digitellinc.com]

- 10. researchgate.net [researchgate.net]

- 11. 7TYP: TEAD2 bound to this compound [ncbi.nlm.nih.gov]

- 12. | BioWorld [bioworld.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. A highly sensitive reporter system to monitor endogenous YAP1/TAZ activity and its application in various human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

GNE-7883: A Deep Dive into its Allosteric Inhibition of the YAP/TAZ-TEAD Transcriptional Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the allosteric inhibition mechanism of GNE-7883, a potent and selective pan-TEAD inhibitor. By elucidating its binding mode, functional consequences, and the experimental methodologies used for its characterization, this document serves as a valuable resource for researchers in oncology, chemical biology, and drug discovery.

Core Mechanism of Action: Allosteric Disruption of the YAP/TAZ-TEAD Interaction

This compound functions as a non-covalent, reversible allosteric inhibitor of the transcriptional enhanced associate domain (TEAD) family of proteins (TEAD1-4).[1] Its primary mechanism involves binding to a conserved lipid pocket on TEAD proteins, which is distinct from the binding interface for the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[2][3] This allosteric binding event induces a conformational change in TEAD, which in turn disrupts the protein-protein interaction (PPI) between TEAD and YAP/TAZ.[2] The dissociation of the YAP/TAZ-TEAD complex prevents the transcription of downstream target genes involved in cell proliferation, survival, and oncogenesis.[2][4]

The Hippo signaling pathway, a key regulator of organ size and tissue homeostasis, negatively regulates the nuclear localization and activity of YAP and TAZ. In many cancers, this pathway is dysregulated, leading to the constitutive activation of YAP/TAZ and their subsequent binding to TEAD transcription factors, driving tumor growth.[2] this compound effectively uncouples this oncogenic transcriptional program.

Below is a diagram illustrating the Hippo signaling pathway and the inhibitory action of this compound.

Caption: Hippo Pathway and this compound Mechanism.

Quantitative Data Summary

The following tables summarize the key in vitro biochemical and cellular activities of this compound.

Table 1: Biochemical Activity of this compound against TEAD Paralogs

| Assay Type | TEAD1 IC50 (nM) | TEAD2 IC50 (nM) | TEAD3 IC50 (nM) | TEAD4 IC50 (nM) |

| YAP/TAZ-TEAD Interaction Assay | Data not specified | Data not specified | Data not specified | Data not specified |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / EC50 (nM) | Assay Type |

| OVCAR-8 | Ovarian Cancer | ~10 | Cell Viability |

| NCI-H226 | Mesothelioma | ~30 | Cell Viability |

| MSTO-211H | Mesothelioma | Data not specified | Cell Viability |

| HCC1576 | Breast Cancer | Data not specified | Cell Viability |

| MDA-MB-231 | Breast Cancer | Data not specified | Cell Viability |

| SK-N-FI | Neuroblastoma (YAP/TAZ-independent) | >10,000 | Cell Viability |

IC50/EC50 values are approximate and sourced from graphical representations in the cited literature.[5]

Key Experimental Protocols

This section details the methodologies for the pivotal experiments used to characterize the allosteric inhibition mechanism of this compound.

X-ray Crystallography

Objective: To determine the binding mode of this compound to TEAD and elucidate the structural basis of allosteric inhibition.

Protocol:

-

Protein Expression and Purification: Human TEAD2 (amino acids 217-447) is expressed in E. coli and purified using affinity and size-exclusion chromatography.

-

Complex Formation: The purified TEAD2 is incubated with a molar excess of this compound.

-

Crystallization: The this compound-TEAD2 complex is crystallized using vapor diffusion methods.

-

Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals. The structure is solved by molecular replacement using a previously determined TEAD structure and refined to high resolution.[1]

19F NMR Spectroscopy

Objective: To confirm the allosteric mechanism by observing the displacement of YAP-derived peptides from TEAD upon this compound binding.

Protocol:

-

Peptide Synthesis: Peptides corresponding to the TEAD binding regions of YAP, with a fluorine-labeled amino acid incorporated, are synthesized.

-

NMR Sample Preparation: The 19F-labeled YAP peptides are incubated with purified TEAD2 protein in a suitable buffer for NMR analysis.

-

Data Acquisition: A baseline 19F NMR spectrum is acquired to observe the signals from the TEAD-bound peptides.

-

Compound Titration: this compound is titrated into the NMR sample, and 19F NMR spectra are recorded at each concentration.

-

Data Analysis: Displacement of the 19F-labeled peptides from TEAD results in a change in their corresponding NMR signals, indicating that this compound allosterically disrupts the YAP-TEAD interaction.[1]

The logical workflow for this experiment is depicted below.

Caption: 19F NMR Experimental Workflow.

Cell Viability Assay

Objective: To determine the potency of this compound in inhibiting the proliferation of YAP/TAZ-dependent cancer cells.

Protocol:

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a period of 3 to 7 days.

-

Viability Measurement: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal is read on a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.[6][7]

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

Objective: To assess the genome-wide impact of this compound on chromatin accessibility, particularly at TEAD binding motifs.

Protocol:

-

Cell Treatment: YAP/TAZ-dependent cancer cells are treated with this compound or a vehicle control for a specified time (e.g., 48 hours).

-

Nuclei Isolation: Nuclei are isolated from the treated cells.

-

Transposition Reaction: The isolated nuclei are incubated with a hyperactive Tn5 transposase, which preferentially fragments accessible regions of chromatin.

-

DNA Purification and Library Preparation: The fragmented DNA is purified, and sequencing libraries are prepared by PCR amplification.

-

Sequencing: The libraries are sequenced on a high-throughput sequencing platform.

-

Data Analysis: Sequencing reads are aligned to the reference genome, and peaks of chromatin accessibility are identified. Differential accessibility analysis is performed to identify regions that become less accessible upon this compound treatment. Motif analysis is used to determine if these regions are enriched for TEAD binding sites.[4][8]

The general workflow for an ATAC-seq experiment is outlined below.

Caption: ATAC-seq Workflow Diagram.

Conclusion

This compound represents a significant advancement in the targeting of the Hippo-YAP/TAZ signaling pathway. Its allosteric mechanism of action, which involves binding to the TEAD lipid pocket and disrupting the YAP/TAZ-TEAD interaction, provides a powerful strategy for inhibiting this oncogenic transcriptional program. The experimental approaches detailed in this guide have been instrumental in elucidating this mechanism and demonstrating the therapeutic potential of this compound in a variety of cancer models. This document provides a foundational understanding for further research and development of TEAD-targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting TEAD-ious resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. TEAD Inhibition Overcomes YAP1/TAZ-driven Primary and Acquired Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cooperation between the Hippo and MAPK pathway activation drives acquired resistance to TEAD inhibition - PMC [pmc.ncbi.nlm.nih.gov]

GNE-7883: A Deep Dive into the Allosteric Inhibition of TEAD-Dependent Transcription

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of GNE-7883, a potent and selective pan-TEAD (Transcriptional Enhanced Associate Domain) inhibitor. It explores its mechanism of action, its impact on TEAD-dependent transcription, and its potential as a therapeutic agent in cancers driven by the Hippo-YAP/TAZ signaling pathway.

Core Mechanism of Action: Allosteric Inhibition

This compound functions as an allosteric inhibitor of all four TEAD paralogs (TEAD1-4).[1][2][3] It operates by binding to the central lipid pocket of the TEAD protein.[4][5] This binding event induces a conformational change in the TEAD protein, which in turn disrupts the interaction between TEAD and its transcriptional co-activators, YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif).[1][5] By preventing the formation of the YAP/TAZ-TEAD transcriptional complex, this compound effectively blocks the transcription of downstream target genes that are critical for cell proliferation, survival, and oncogenesis.[1][5]

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound in various experimental settings.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| TEAD Lipid Pocket Affinity | ~330 nM | Biochemical Assay | [6] |

| OVCAR-8 Cell Viability (IC50) | Data not explicitly quantified in provided text | OVCAR-8 (YAP-amplified ovarian cancer) | [7] |

| HCC1576 Cell Viability (IC50) | Data not explicitly quantified in provided text | HCC1576 | [7] |

| NF2-null Mesothelioma Cell Viability | Correlation with YAP/TAZ target scores (Spearman's ρ = -0.35) | Panel of 196 cell lines | [7] |

Table 2: In Vivo Efficacy of this compound

| Xenograft Model | Treatment Regimen | Outcome | Reference |

| NCI-H226 (Mesothelioma) | 250 mg/kg (4 days on, 2 days off) | Significant tumor growth inhibition | [7] |

| MSTO-211H (Mesothelioma) | 250 mg/kg (4 days on, 2 days off) | Significant tumor growth inhibition | [7] |

Impact on TEAD-Dependent Transcription

This compound profoundly impacts the transcriptional landscape of cancer cells dependent on the YAP/TAZ-TEAD pathway.

-

Chromatin Accessibility: Treatment with this compound leads to a specific decrease in chromatin accessibility at TEAD motifs.[5][8] This is evidenced by ATAC-seq (Assay for Transposase-Accessible Chromatin using sequencing) analysis, which shows reduced signal at the promoter and enhancer regions of canonical TEAD target genes such as ANKRD1 and CYR61.[1][8]

-

Gene Expression: Consequently, the expression of a wide range of YAP/TAZ target genes is significantly downregulated following this compound treatment.[1][6] This targeted suppression of the oncogenic transcriptional program underlies the anti-proliferative effects of the inhibitor.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay

-

Cell Seeding: Plate cancer cell lines (e.g., OVCAR-8, HCC1576) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) values using appropriate software.

Soft Agar Colony Formation Assay

-

Base Agar Layer: Prepare a base layer of 0.6% agar in cell culture medium in 6-well plates and allow it to solidify.

-

Cell Suspension: Resuspend cells in a 0.3% agar solution containing various concentrations of this compound or a vehicle control.

-

Top Agar Layer: Layer the cell-agar suspension on top of the base agar layer.

-

Incubation: Incubate the plates for 2-3 weeks, feeding the colonies with culture medium containing the respective treatments every few days.

-

Colony Staining and Counting: Stain the colonies with crystal violet and count them using an imaging system or manually.

-

Data Analysis: Compare the number and size of colonies in the treated groups to the control group.

In Vivo Xenograft Studies

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., NCI-H226, MSTO-211H) into the flank of immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment Administration: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound (e.g., 250 mg/kg) or a vehicle control via an appropriate route (e.g., oral gavage) according to the specified schedule (e.g., 4 days on, 2 days off).[7]

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Pharmacodynamic Analysis: At the end of the study, collect tumor and blood samples to analyze compound concentrations and downstream target gene expression.[7]

-

Data Analysis: Plot tumor growth curves and perform statistical analysis to determine the anti-tumor efficacy of this compound.

ATAC-seq (Assay for Transposase-Accessible Chromatin using sequencing)

-

Cell Treatment: Treat cells (e.g., OVCAR-8) with this compound or a vehicle control for a specified time (e.g., 48 hours).[8]

-

Nuclei Isolation: Harvest the cells and isolate the nuclei.

-

Transposition Reaction: Incubate the nuclei with a hyperactive Tn5 transposase pre-loaded with sequencing adapters. The transposase will cut and ligate adapters into open chromatin regions.

-

DNA Purification: Purify the transposed DNA fragments.

-

PCR Amplification: Amplify the library of transposed DNA fragments using PCR.

-

Sequencing: Perform high-throughput sequencing of the amplified library.

-

Data Analysis: Align the sequencing reads to the reference genome and identify regions of open chromatin. Perform differential accessibility analysis between this compound-treated and control samples to identify changes in chromatin structure, particularly at TEAD binding motifs.[8]

Visualizing the Pathway and Mechanism

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: The Hippo Signaling Pathway and YAP/TAZ-TEAD activation.

References

- 1. Targeting TEAD-ious resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a novel reversible pan-TEAD binder which functions as an allosteric inhibitor against YAP/TAZ: Hit identification, rational design and in Vivo PK/PD results - American Chemical Society [acs.digitellinc.com]

- 3. drughunter.com [drughunter.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Foundational Research on GNE-7883: A Pan-TEAD Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GNE-7883 is a potent, allosteric, and reversible pan-TEAD (Transcriptional Enhanced Associate Domain) inhibitor that has demonstrated significant promise in preclinical cancer models. By disrupting the critical interaction between the transcriptional coactivators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif) and the TEAD family of transcription factors (TEAD1-4), this compound effectively suppresses oncogenic signaling driven by the Hippo pathway. This document provides a comprehensive overview of the foundational research on this compound, including its mechanism of action, preclinical efficacy in various cancer models, and detailed experimental protocols for key assays. The information presented herein is intended to serve as a technical guide for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the YAP/TAZ-TEAD axis in oncology.

Mechanism of Action: Allosteric Inhibition of the YAP/TAZ-TEAD Interaction

This compound functions as an allosteric inhibitor of the TEAD family of transcription factors.[1][2][3] It binds to the central lipid pocket of TEAD proteins, inducing a conformational change that prevents the binding of YAP and TAZ.[1] This disruption of the YAP/TAZ-TEAD complex is crucial, as this complex is a primary driver of gene transcription responsible for cell proliferation, survival, and organ growth.[4][1][2][5] The Hippo signaling pathway normally acts as a tumor suppressor by phosphorylating and inactivating YAP and TAZ. However, in many cancers, this pathway is dysregulated, leading to the hyperactivation of YAP/TAZ and their subsequent interaction with TEADs to promote tumorigenesis. This compound effectively counteracts this by preventing the formation of the pro-oncogenic transcriptional complex.

Furthermore, this compound has been shown to overcome both intrinsic and acquired resistance to KRAS G12C inhibitors.[1][2] This suggests a broader therapeutic potential for this compound in combination with targeted therapies.

Below is a diagram illustrating the mechanism of action of this compound within the Hippo signaling pathway.

Preclinical Efficacy

The anti-cancer activity of this compound has been evaluated in a range of preclinical models, including various cancer cell lines and in vivo xenograft studies.

In Vitro Activity

This compound has demonstrated potent and selective inhibition of cell proliferation in YAP/TAZ-dependent cancer cell lines. The table below summarizes the reported in vitro activity of this compound.

| Cell Line | Cancer Type | Assay Type | IC50 / EC50 (nM) | Reference |

| OVCAR-8 | Ovarian Cancer | Cell Viability | ~10 | [5] |

| HCC1576 | Breast Cancer | Cell Viability | ~20 | [5] |

| NCI-H226 | Mesothelioma | Cell Viability | ~50 | [5] |

| MDA-MB-231 | Breast Cancer | Cell Viability | ~100 | [5] |

| MSTO-211H | Mesothelioma | Cell Viability | ~30 | [5] |

| NF2-null Mesothelioma Cell Lines | Mesothelioma | Cell Viability | ~20-100 | [5] |

In Vivo Efficacy

In vivo studies using xenograft models have confirmed the anti-tumor activity of this compound. Treatment with this compound led to significant tumor growth inhibition in mice bearing NCI-H226 and MSTO-211H xenografts.[5] Pharmacodynamic studies in these models also demonstrated target engagement, as evidenced by a reduction in the expression of YAP/TAZ target genes.[5]

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |

| NCI-H226 | Mesothelioma | 250 mg/kg, 4 days on / 2 days off | Significant | [5] |

| MSTO-211H | Mesothelioma | 250 mg/kg, 4 days on / 2 days off | Significant | [5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the foundational research of this compound.

Cell Viability Assay

-

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

-

Method:

-

Cancer cell lines (e.g., OVCAR-8, HCC1576) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound or DMSO as a vehicle control.

-

After a specified incubation period (e.g., 72 hours), cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega).

-

Luminescence is measured using a plate reader, and the data is normalized to the DMSO-treated controls.

-

IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

-

Soft Agar Colony Formation Assay

-

Objective: To assess the effect of this compound on anchorage-independent growth, a hallmark of cancer.

-

Method:

-

A base layer of 0.6% agar in complete medium is prepared in 6-well plates.

-

A top layer of 0.3% agar containing a suspension of cancer cells (e.g., NCI-H226) and varying concentrations of this compound or DMSO is overlaid on the base layer.

-

Plates are incubated for an extended period (e.g., 14-21 days) to allow for colony formation.

-

Colonies are stained with crystal violet and counted using a microscope or an automated colony counter.

-

The number and size of colonies in the this compound-treated wells are compared to the DMSO-treated controls.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Method:

-

Female immunodeficient mice (e.g., nude mice) are subcutaneously inoculated with a suspension of cancer cells (e.g., NCI-H226).

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into treatment and control groups.

-

This compound is formulated in a suitable vehicle (e.g., sunflower oil) and administered orally at a specified dose and schedule (e.g., 250 mg/kg, 4 days on / 2 days off). The control group receives the vehicle alone.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blotting or qPCR for YAP/TAZ target genes).

-

The workflow for a typical in vivo xenograft study is depicted in the following diagram.

¹⁹F NMR for Target Engagement

-

Objective: To confirm the direct binding of this compound to TEAD proteins.

-

Method:

-

Fluorinated peptides corresponding to the YAP/TAZ binding interfaces (S2 and S3) of TEAD are synthesized.

-

¹⁹F Nuclear Magnetic Resonance (NMR) spectra of the free peptides are acquired.

-

The peptides are incubated with a TEAD protein (e.g., TEAD2), and the ¹⁹F NMR spectrum is re-acquired, showing a reduction in the free peptide signals upon binding.

-

This compound is then added to the peptide-TEAD mixture.

-

A final ¹⁹F NMR spectrum is acquired, showing the displacement of the fluorinated peptides from TEAD, confirming the binding of this compound to the same pocket.[1][6]

-

Conclusion and Future Directions

This compound is a novel and potent pan-TEAD inhibitor with a well-defined allosteric mechanism of action. The preclinical data strongly support its potential as a therapeutic agent for cancers driven by the hyperactivation of the Hippo pathway. Its ability to overcome resistance to other targeted therapies, such as KRAS inhibitors, further highlights its clinical promise. Future research will likely focus on clinical trials to evaluate the safety and efficacy of this compound in cancer patients, both as a monotherapy and in combination with other anti-cancer agents. The continued exploration of biomarkers to identify patients most likely to respond to TEAD inhibition will also be critical for the successful clinical development of this compound and similar molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting TEAD-ious resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drughunter.com [drughunter.com]

- 4. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for GNE-7883 In Vitro Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-7883 is a potent and selective allosteric pan-TEAD inhibitor. It disrupts the interaction between Yes-associated protein (YAP), transcriptional coactivator with PDZ-binding motif (TAZ), and the TEA domain (TEAD) transcription factors (TEAD1-4).[1] This inhibition effectively blocks the transcriptional activity of the Hippo pathway's downstream effectors, YAP and TAZ, which are frequently activated in various cancers to promote cell proliferation and survival.[2][3] this compound binds to the lipid pocket of TEAD proteins, inducing a conformational change that prevents the binding of YAP and TAZ.[2][3] This mechanism of action makes this compound a promising therapeutic candidate for cancers dependent on YAP/TAZ signaling. Furthermore, studies have shown that this compound can overcome both intrinsic and acquired resistance to KRAS G12C inhibitors, highlighting its potential in combination therapies.[2][3]

These application notes provide a detailed protocol for determining the in vitro cell viability of cancer cell lines treated with this compound using a luminescent-based assay.

Signaling Pathway

The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis. Its core components consist of a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activators YAP and TAZ. In many cancers, this pathway is dysregulated, leading to the dephosphorylation and nuclear translocation of YAP/TAZ. In the nucleus, YAP and TAZ associate with TEAD transcription factors to drive the expression of genes involved in cell proliferation, survival, and migration. This compound targets the final step of this pathway by preventing the formation of the YAP/TAZ-TEAD transcriptional complex.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various YAP/TAZ-dependent cancer cell lines. These values were estimated from dose-response curves presented in Hagenbeek et al., 2023.[4]

| Cell Line | Cancer Type | Estimated IC50 (nM) |

| OVCAR-8 | Ovarian Cancer | ~10 |

| NCI-H226 | Mesothelioma | ~20 |

| MSTO-211H | Mesothelioma | ~30 |

| HCC1576 | Breast Cancer | ~50 |

| MDA-MB-231 | Breast Cancer | ~100 |

Experimental Protocols

Cell Viability Assay using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted for the use of this compound and is based on the manufacturer's instructions for the Promega CellTiter-Glo® Luminescent Cell Viability Assay.

Materials:

-

This compound (stock solution in DMSO)

-

YAP/TAZ-dependent cancer cell lines (e.g., OVCAR-8, NCI-H226, MSTO-211H, HCC1576, MDA-MB-231)

-

Appropriate cell culture medium and supplements (e.g., DMEM, RPMI-1640, FBS)

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Opaque-walled 96-well or 384-well microplates suitable for luminescence readings

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Multichannel pipette

-

Luminometer

Procedure:

-

Cell Seeding:

-

Culture selected cancer cell lines to ~80% confluency.

-

Trypsinize and resuspend cells in fresh culture medium.

-

Perform a cell count to determine cell concentration.

-

Seed cells into opaque-walled microplates at a density of 1,000 cells per well in a final volume of 100 µL for a 96-well plate.

-

Include wells with medium only for background luminescence measurement.

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells does not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubate the plates for 7 days at 37°C in a 5% CO2 incubator.

-

-

CellTiter-Glo® Assay:

-

Equilibrate the CellTiter-Glo® Reagent and the cell plates to room temperature for approximately 30 minutes before use.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to each well of a 96-well plate).

-

Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence from all experimental readings.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the normalized viability data against the logarithm of the this compound concentration.

-